molecular formula C17H14ClFN2O2 B2749075 2-chloro-6-fluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 922053-95-0

2-chloro-6-fluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B2749075
CAS No.: 922053-95-0
M. Wt: 332.76
InChI Key: AIIVJXHYVCDWSE-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic tetrahydroquinoline derivative of interest in immunological and inflammatory disease research. Compounds within this structural class have been investigated for their potential to modulate the activity of Retinoic Acid Receptor-related Orphan Receptor Gamma (RORγ/RORC), a nuclear receptor transcription factor . RORγt, a specific isoform of RORγ, is a master regulator of the differentiation and function of T helper 17 (Th17) cells . Th17 cells are central to the pathogenesis of various autoimmune conditions, including psoriasis, rheumatoid arthritis, and multiple sclerosis, primarily through their production of the pro-inflammatory cytokine IL-17 . By acting as potential inverse agonists or antagonists of RORγ, tetrahydroquinoline-based compounds may inhibit Th17 cell development and IL-17 production, offering a targeted research pathway for novel autoimmune therapeutics . This molecule is presented for research purposes to facilitate such investigations. It is supplied as a high-purity compound for non-human, in-vitro studies. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-chloro-6-fluoro-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN2O2/c1-21-14-7-6-11(9-10(14)5-8-15(21)22)20-17(23)16-12(18)3-2-4-13(16)19/h2-4,6-7,9H,5,8H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIIVJXHYVCDWSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps. One common method starts with the preparation of 2-chloro-6-fluorobenzoyl chloride, which is then reacted with 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions to yield the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The quinoline moiety can be subjected to oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.

    Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-chloro-6-fluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on modifications to the benzamide ring, tetrahydroquinolin core, or substituent patterns. Below is a detailed comparison using data from patents, synthesis studies, and screening reports:

Core Modifications: Tetrahydroquinolin Derivatives

  • N-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propionamide (CAS: 1428652-17-8) Structure: Replaces the benzamide group with propionamide but retains the 1-methyl-2-oxo-tetrahydroquinolin core.
  • (S)- and (R)-N-(1-(2-(1-Methylpyrrolidin-2-yl)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide Structure: Incorporates a thiophene-2-carboximidamide group and a pyrrolidine side chain on the tetrahydroquinolin nitrogen. Molecular Formula: C₂₁H₂₉N₄S Molecular Weight: 369.46 g/mol Key Difference: The chiral pyrrolidine moiety introduces stereochemical complexity, with enantiomers showing distinct optical rotations ([α]²⁵₅₈₉ = −18.0° for (S)-enantiomer) and HPLC purity >99% . This modification enhances selectivity in receptor interactions, as seen in related kinase inhibitors.

Benzamide Ring Modifications

  • 4-Butoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide Structure: Substitutes the chloro-fluoro benzamide with a 4-butoxybenzamide group. Screening data note availability at 7 mg, suggesting exploratory biological testing .
  • N-(2-Chloro-4-fluor-6-methylphenyl)-5-fluor-4-(3-oxo-5,6-dihydro-3H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2(8H)-yl)benzamide (EP 3 532 474 B1)

    • Structure : Combines a triazolo-oxazine heterocycle with a multi-halogenated benzamide.
    • Molecular Formula : C₂₀H₁₄ClF₂N₅O₃
    • Molecular Weight : 453.81 g/mol
    • Key Difference : The triazolo-oxazine moiety introduces hydrogen-bonding capability, likely improving target engagement in enzyme-active sites. Patent data imply utility in oncology or inflammation .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C₁₇H₁₃ClFN₂O₂ 340.75 2-Cl, 6-F benzamide; 1-methyl-tetrahydroquinolin High electronegativity, rigid core
N-(1-Methyl-2-oxo-...propionamide C₂₂H₂₅N₃O₂ 363.45 Propionamide; 1-methyl-tetrahydroquinolin Low hazard profile, no halogenation
(S)-Thiophene-2-carboximidamide C₂₁H₂₉N₄S 369.46 Thiophene-carboximidamide; pyrrolidine Chiral, >99% HPLC purity
4-Butoxy-N-(1-methyl-2-oxo...)benzamide C₂₂H₂₆N₂O₃ 366.46 4-Butoxybenzamide Hydrophobic, 7 mg available
EP 3 532 474 B1 Compound C₂₀H₁₄ClF₂N₅O₃ 453.81 Triazolo-oxazine; multi-halogenated Hydrogen-bonding, patent-protected

Research Findings and Implications

  • Halogenation Effects : The target compound’s 2-Cl, 6-F substitution likely enhances binding to electron-deficient pockets in target proteins, a strategy validated in kinase inhibitors like imatinib .
  • Chiral vs. Achiral Derivatives : Enantiomers of thiophene-carboximidamide derivatives demonstrate the importance of stereochemistry in optimizing pharmacokinetics and reducing off-target effects .
  • Hydrophobicity Trade-offs : Butoxy-substituted analogs may face solubility challenges, necessitating formulation adjustments compared to the more polar target compound .

Biological Activity

2-chloro-6-fluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a compound with potential therapeutic applications due to its biological activity. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of 2-chloro-6-fluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is C17H14ClFN2O2, with a molecular weight of 332.8 g/mol. The compound features a chloro and fluoro substituent on the benzene ring, which may influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting kynurenine aminotransferase (KAT), an enzyme implicated in the kynurenine pathway that affects neurotransmitter levels and immune responses .

Antitumor Activity

Research indicates that compounds structurally related to 2-chloro-6-fluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide exhibit antitumor properties. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation .

Neuroprotective Effects

There is emerging evidence suggesting that this compound may possess neuroprotective effects. By inhibiting KAT activity, it potentially increases levels of neuroprotective metabolites like kynurenic acid (KYNA), which has been linked to reduced neuroinflammation and improved cognitive function .

Study 1: Inhibition of Kynurenine Pathway Enzymes

In a study evaluating the effects of various KAT inhibitors, including derivatives similar to 2-chloro-6-fluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, researchers found significant reductions in kynurenine levels in treated mice compared to controls. This suggests a potential application in treating conditions associated with elevated kynurenine levels, such as depression and neurodegenerative diseases .

Study 2: Anticancer Activity

A comparative analysis of several compounds revealed that derivatives of 2-chloro-6-fluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide exhibited potent cytotoxic effects against human cancer cell lines. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .

Data Table: Summary of Biological Activities

Biological Activity Effect Reference
Kynurenine Pathway InhibitionReduces kynurenine levels
Antitumor ActivityInduces apoptosis in cancer cells
Neuroprotective EffectsIncreases KYNA levels

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